BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Synthesis & Characterization
of LASSBIi0-1829 HCI

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: LASSBI0-1829 HCI
CAS No.: 1807810-16-7
Cat. No.: B608480

Executive Summary

LASSBIi0-1829 HCI is a synthetic N-acylhydrazone derivative developed by the Laboratério de
Avaliacéo e Sintese de Substancias Bioativas (LASSBio) at UFRJ. It functions as an orally
active inhibitor of IKK2 (ICso = 3.8 uM), a critical kinase in the NF-kB signaling pathway.[1] By
blocking IKK2, LASSBIi0-1829 prevents the phosphorylation and degradation of IkB, thereby
sequestering the transcription factor NF-kB in the cytoplasm and suppressing the expression of
pro-inflammatory mediators such as TNF-q, IL-1[3, and iNOS.[1]

This guide provides a reproducible protocol for the convergent synthesis of the compound,
emphasizing the Suzuki-Miyaura coupling required for the aldehyde intermediate and the acid-
catalyzed condensation for the hydrazone formation.[1]

Chemical Identity & Pharmacophore

o |[UPAC Name: (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide
hydrochloride

e Molecular Formula: C25H18N4O - HCI

o Key Structural Motifs:
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o 7-Azaindole Core: Acts as a bioisostere of the purine ring, providing critical hydrogen bond
interactions (hinge binder) within the ATP-binding site of kinases.[1]

o N-Acylhydrazone (NAH) Linker: A privileged scaffold providing rigidity and orienting the
two hydrophobic domains (naphthyl and azaindole-phenyl) for optimal receptor fit.

o 2-Naphthyl Moiety: Provides hydrophobic bulk to occupy the deep hydrophobic pocket of

the enzyme.[1]

Retrosynthetic Analysis

The synthesis of LASSBI0-1829 is best approached via a convergent strategy. The molecule is
disconnected at the imine bond (

) of the N-acylhydrazone linker, revealing two key precursors:[1]

e 2-Naphthohydrazide (Fragment A): Derived from 2-naphthoic acid.

e 4-(7-Azaindol-4-yl)benzaldehyde (Fragment B): Derived from a Suzuki cross-coupling
between a 4-halo-7-azaindole and 4-formylphenylboronic acid.

Visualization: Retrosynthetic Logic
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Figure 1: Retrosynthetic breakdown of LASSBi0-1829 HCI showing the convergent assembly
of the hydrazide and aldehyde fragments.[2]

Detailed Synthesis Protocol
Phase 1: Synthesis of 2-Naphthohydrazide (Fragment A)

This step converts the carboxylic acid to a hydrazide via a methyl ester intermediate to avoid
harsh conditions associated with direct acid-hydrazine coupling.[1]

« Esterification:
o Dissolve 2-naphthoic acid (1.0 eq) in absolute methanol (0.5 M concentration).

o Add catalytic concentrated sulfuric acid (H2SOa, ~3 drops).[1]
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o Reflux at 70°C for 6—8 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2).[1]

o Workup: Concentrate solvent, neutralize with NaHCOs, extract with dichloromethane
(DCM), dry over Na2SOa4, and concentrate to yield methyl 2-naphthoate.[1]

e Hydrazinolysis:
o Dissolve methyl 2-naphthoate (1.0 eq) in ethanol.
o Add hydrazine hydrate (80%, 10—-20 eq) in excess to prevent dimer formation.[1]
o Reflux for 4 hours. A white precipitate typically forms.[1]

o Workup: Pour the reaction mixture onto ice/water. Filter the precipitate, wash with cold
ethanol, and dry under vacuum.[1]

o Yield: Typically 85-90%.[1]

Phase 2: Synthesis of the Aldehyde Intermediate
(Fragment B)

The 7-azaindole moiety is introduced via a palladium-catalyzed Suzuki-Miyaura coupling.

e Reagents:

[¢]

4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[2]

o

4-Formylphenylboronic acid (1.2 eq)

o

Pd(PPhs)a (0.05 eq)[1][2]

[¢]

NazCOs (2M aqueous solution, 3.0 eq)[1]

[¢]

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

e Procedure:

o Degas the solvent mixture with nitrogen for 15 minutes.[1]
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o Add the halide, boronic acid, and base.[1] Add the catalyst last under nitrogen flow.[1]
o Heat to 90-100°C for 12 hours under inert atmosphere.

o Workup: Cool to RT, dilute with ethyl acetate, wash with brine. Dry organic layer over
MgSOa.[1][3]

o Purification: Flash column chromatography (DCM/MeOH gradient) to isolate 4-(1H-
pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde.

Phase 3: Convergent Condensation & Salt Formation[1]

o Condensation (Free Base Formation):

[¢]

Mix Fragment A (1.0 eq) and Fragment B (1.0 eq) in absolute ethanol.

[¢]

Add 1 drop of concentrated HCI (catalytic).[1]

[e]

Stir at room temperature (RT) for 2—4 hours. The product often precipitates as a solid.[1]

o

Workup: Filter the solid, wash with cold ethanol and ether.[1] Recrystallize from
ethanol/DMF if necessary.

e Hydrochlorination (Salt Formation):

[¢]

Suspend the free base in a minimal amount of methanol.[1]

o

Add HCl in 1,4-dioxane (4M solution, 1.2 eq) dropwise at 0°C.

[e]

Stir for 1 hour; the mixture will clarify then reprecipitate.

o

Add diethyl ether to maximize precipitation.[1]

[¢]

Filter and dry under vacuum to yield LASSBio-1829 HCI.

Characterization Profile

The following data is representative of the expected analytical profile for LASSBio-1829 HCI,
based on the structural class and literature data for the free base.
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Analytical Method

Expected Signal /
Observation

Interpretation

1H NMR (DMSO-ds)

5 12.10 (s, 1H)

Amide NH (

).[1] Diagnostic of NAH.

5 8.60 (s, 1H)

Imine CH (

).[1] Confirms condensation.

0 12.50 (br s, 1H)

Indole NH (7-azaindole ring).

[1]

& 7.50 — 8.50 (m)

Aromatic protons (Naphthyl +
Phenyl + Azaindole).[1]

Carbonyl (
13C NMR (DMSO-de) 0 ~163.5
)-[1]
Imine (
0 ~148.0
)-[1]
) Retention time dependent on
HPLC Purity > 98% )
C18/MeCN:H20 gradient.
] ] High melting point
Melting Point > 250°C

characteristic of HCI salts.[1]

Stereochemistry Note: The N-acylhydrazone double bond (

) typically exists in the (E)-configuration, which is thermodynamically favored and stabilized by
an intramolecular hydrogen bond between the amide NH and the imine nitrogen.[1]

Pharmacological Context

LASSBIi0-1829 HCI was designed using structure-based drug design (SBDD) to optimize
interactions with the IKK2 ATP-binding site.

o Mechanism of Action: It acts as an ATP-competitive inhibitor.[1] The 7-azaindole moiety

mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the
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kinase (specifically residues Glu97 and Cys99 in IKK2).[1]

+ Pathway Impact: By inhibiting IKK2, the compound prevents the phosphorylation of IkBa.[1]
This keeps the NF-kB dimer (p50/p65) sequestered in the cytoplasm, preventing its nuclear
translocation and DNA binding.[1]

Visualization: Signaling Pathway
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Figure 2: Mechanism of action showing LASSBIi0-1829 inhibition of the NF-kB canonical

pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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